

An In-depth Technical Guide to 6-Bromohexanal (CAS: 57978-00-4)

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Compound of Interest

Compound Name: **6-Bromohexanal**

Cat. No.: **B1279084**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-bromohexanal**, a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both an aldehyde and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex molecules, including heterocycles and carbocycles, and as a linker in the development of novel therapeutic agents.

Physicochemical Properties

6-Bromohexanal is a combustible liquid that can cause skin and eye irritation.^[1] Key physicochemical data are summarized in the table below for easy reference.

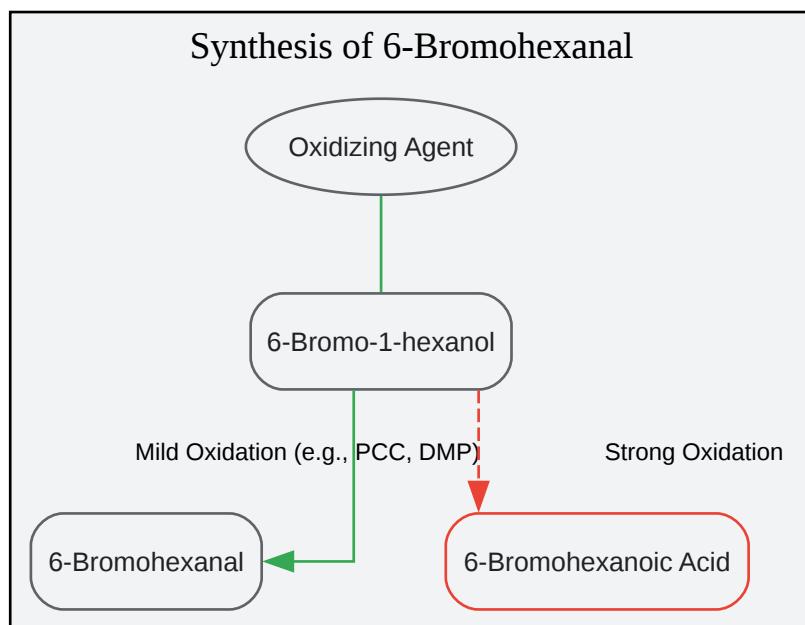
Property	Value
CAS Number	57978-00-4 [1]
Molecular Formula	C ₆ H ₁₁ BrO [1]
Molecular Weight	179.05 g/mol [1] [2]
Appearance	Colorless to pale yellow liquid
Boiling Point	72-75 °C at 1.5 Torr
Density	1.3 g/cm ³ (predicted)
Refractive Index	1.459 (predicted)

Synthesis of 6-Bromohexanal

The primary synthetic routes to **6-bromohexanal** involve the oxidation of the corresponding alcohol, 6-bromo-1-hexanol, or the reduction of a 6-bromohexanoic acid derivative. Careful selection of reagents is crucial to avoid over-oxidation to the carboxylic acid or other side reactions.

Synthesis from 6-Bromo-1-hexanol

The oxidation of 6-bromo-1-hexanol is a direct and efficient method for preparing **6-bromohexanal**.[\[2\]](#) Mild oxidizing agents are preferred to prevent the formation of 6-bromohexanoic acid.[\[2\]](#)



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Caption: Oxidation pathways of 6-bromo-1-hexanol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the synthesis of **6-bromohexanal** from 6-bromo-1-hexanol using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

- 6-bromo-1-hexanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

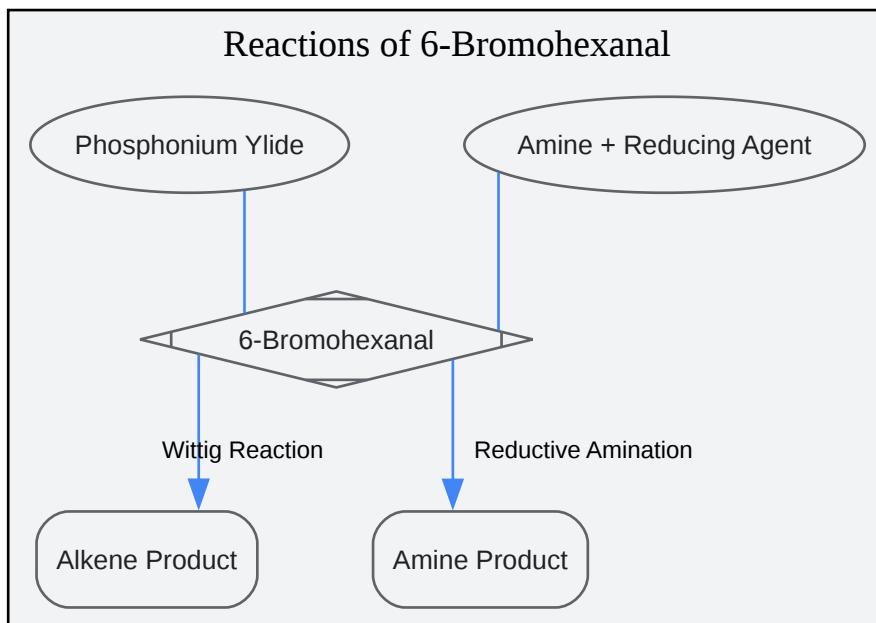
- In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane.
- Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **6-bromohexanal**.

Chemical Reactivity and Synthetic Applications

6-Bromohexanal is a bifunctional molecule, with the aldehyde group serving as an electrophilic center for nucleophilic attack and the terminal bromide acting as a leaving group in substitution reactions. This dual reactivity makes it a valuable intermediate in organic synthesis.

Reactions at the Aldehyde Functionality

The aldehyde group readily undergoes a variety of transformations, including Wittig reactions and reductive aminations, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.



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Caption: Key reactions involving the aldehyde group of **6-bromohexanal**.

Experimental Protocol: Wittig Reaction

This protocol details the reaction of **6-bromohexanal** with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to form an α,β -unsaturated ester.

Materials:

- **6-bromohexanal**
- (Carbethoxymethylene)triphenylphosphorane
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask

- Magnetic stirrer
- Reflux condenser

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve **6-bromohexanal** (1.0 eq) in anhydrous THF.
- Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, remove the THF under reduced pressure.
- Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and concentrate the filtrate.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding ethyl 8-bromo-2-octenoate.

Experimental Protocol: Reductive Amination

This protocol describes the reaction of **6-bromohexanal** with a primary amine, such as benzylamine, in the presence of a reducing agent to form a secondary amine.

Materials:

- **6-bromohexanal**
- Benzylamine
- Sodium triacetoxyborohydride
- 1,2-Dichloroethane (DCE)
- Acetic acid

- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **6-bromohexanal** (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.
- Add a catalytic amount of acetic acid to the mixture.
- Stir the solution at room temperature for 30 minutes to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography to yield N-benzyl-6-bromohexan-1-amine.

Reactions at the Bromide Functionality

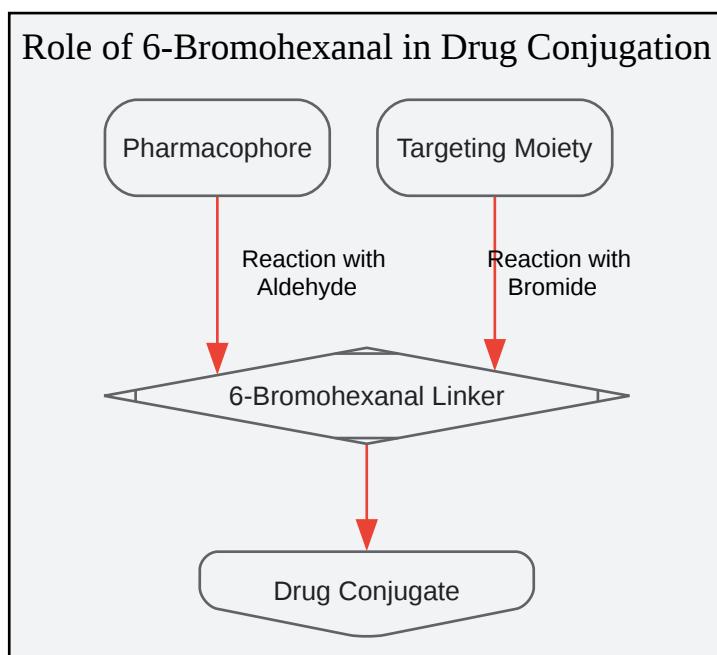
The terminal bromide is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.

Application in Drug Development

6-Bromohexanal's bifunctional nature makes it a valuable linker molecule in drug development. It can be used to connect a pharmacophore to a targeting moiety or a solubilizing group, thereby modifying the pharmacokinetic or pharmacodynamic properties of a drug candidate. While specific examples detailing the direct use of **6-bromohexanal** are not

abundant in readily available literature, its precursor, 6-bromo-1-hexanol, is frequently used for similar purposes, highlighting the potential of the C6-bromoalkyl chain as a versatile linker.[3][4]

The aldehyde functionality of **6-bromohexanal** offers a distinct advantage over the alcohol of its precursor, as it allows for the formation of imine or other C=N bonds, which can be more stable or have different release characteristics in biological systems compared to the ether or ester linkages formed from the alcohol.



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Caption: Conceptual workflow of **6-bromohexanal** as a linker.

The aldehyde can be reacted with an amine-containing drug molecule via reductive amination, while the bromide can be displaced by a nucleophilic group on a targeting moiety, such as a thiol or an amine. This modular approach allows for the systematic modification of drug candidates to optimize their therapeutic index.

In summary, **6-bromohexanal** is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its dual functionality provides a platform for the construction of complex molecular architectures and the development of innovative drug delivery systems.

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